N-((5-((1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)thiophen-2-yl)methyl)acetamide
Description
N-((5-((1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)thiophen-2-yl)methyl)acetamide is a sulfonamide-containing compound featuring a 1,4-thiazepane ring fused with a sulfonyl group and a thiophene-acetamide scaffold. The thiophene ring is substituted at the 5-position with a sulfonamide-linked thiazepane and at the 2-position with an acetamide-methyl group.
Properties
IUPAC Name |
N-[[5-[(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)sulfonyl]thiophen-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S3/c1-14(21)19-13-16-7-8-18(26-16)28(24,25)20-10-9-17(27(22,23)12-11-20)15-5-3-2-4-6-15/h2-8,17H,9-13H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEPBMQTVVQTOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(S1)S(=O)(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-((1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)thiophen-2-yl)methyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and structure-activity relationships (SAR), highlighting relevant case studies and research findings.
The molecular formula of this compound is , with a molecular weight of approximately 442.56 g/mol. The compound features a complex structure that includes thiazepane and thiophene moieties, which are known to contribute to various biological activities.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The incorporation of the thiazepane and thiophene groups is crucial for enhancing the biological activity of the final product. The synthetic pathway often utilizes standard organic reactions such as nucleophilic substitutions and coupling reactions to build the desired molecular framework.
Antibacterial Activity
Research has demonstrated that N-acyl derivatives containing thiazole and thiazepane structures exhibit significant antibacterial properties. For instance, a related class of compounds showed effective inhibition against Xanthomonas oryzae with an EC50 value of 156.7 µM, outperforming established agents like bismerthiazol .
Table 1: Antibacterial Activity of Related Compounds
| Compound | EC50 (µM) | Target Bacteria |
|---|---|---|
| N-(4-(4-fluoro-phenyl)thiazol-2-yl)acetamide | 156.7 | Xanthomonas oryzae |
| Bismerthiazol | 230.5 | Xanthomonas oryzae |
| Thiodiazole copper | 545.2 | Xanthomonas oryzae |
Nematicidal Activity
In addition to antibacterial effects, N-acyl derivatives have shown promising nematicidal activity against Meloidogyne incognita. One study reported that a specific derivative achieved 100% mortality at a concentration of 500 µg/mL after 24 hours .
Table 2: Nematicidal Activity Results
| Compound | Concentration (µg/mL) | Mortality (%) after 24h |
|---|---|---|
| Compound A23 | 500 | 100 |
| Compound A23 | 100 | 53.2 |
| Avermectin | 500 | 100 |
| Avermectin | 100 | 71.8 |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the side chains significantly influence the biological activity of these compounds. For instance, the presence of specific substituents on the phenyl ring has been associated with enhanced antibacterial efficacy .
Case Studies
- Antibacterial Evaluation : A study synthesized various N-acyl derivatives and evaluated their effectiveness against multiple bacterial strains. The results indicated that compounds with thiazole moieties exhibited superior antibacterial properties compared to others without these functional groups .
- Nematicidal Studies : Another investigation focused on the nematicidal effects of these derivatives against plant-parasitic nematodes. The findings suggested that structural modifications could optimize efficacy, making these compounds potential candidates for agricultural applications .
Comparison with Similar Compounds
N-(4-(N-(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide ()
- Structure : Features a thiadiazole ring (5-membered, two nitrogen atoms) instead of a thiazepane. The sulfamoyl group bridges a phenyl ring and the thiadiazole, with an acetamide substituent.
- Properties : Molecular weight = 326.4 g/mol; LogP = 3.09 (indicative of moderate lipophilicity).
- The absence of a thiophene ring may limit π-π stacking interactions compared to the target compound .
N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide ()
- Structure : Contains a thiopyran ring fused to a thiophene, with a sulfonyl group and acetamide.
- Key Differences: The thiopyran-thiophene fusion creates a bicyclic system distinct from the monocyclic thiazepane in the target compound. This may influence solubility and binding affinity .
Lipophilicity and Bioavailability
Enzyme Inhibition Potential
- Sulfonamide-Acetamide Derivatives : Compounds like N-(5-chloro-2-methoxyphenyl)butanamide derivatives exhibit lipoxygenase inhibition (IC₅₀ = 0.3–1.2 µM ).
- Inference : The target compound’s sulfonamide-thiazepane-thiophene architecture may target enzymes with larger active sites, such as proteases or kinases.
Tabulated Comparison of Key Compounds
Research Implications and Gaps
- Structural Optimization : The 1,4-thiazepane sulfone moiety offers a unique balance of rigidity and polarity for drug design, but its synthetic complexity requires further study.
- Biological Screening: No direct activity data for the target compound exist in the evidence; comparative assays with thiadiazole and thiopyran analogs are recommended.
- Physicochemical Profiling : Experimental determination of LogP, solubility, and stability is critical to validate computational estimates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
